molecular formula C26H22FNO3 B2714264 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide CAS No. 923234-52-0

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide

Cat. No.: B2714264
CAS No.: 923234-52-0
M. Wt: 415.464
InChI Key: AZTBSTWTWIOZMD-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a tert-butylphenyl group, and a fluorobenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the chromen-4-one derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the fluorobenzamide moiety enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development.

Properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO3/c1-26(2,3)17-10-8-16(9-11-17)24-15-22(29)20-14-18(12-13-23(20)31-24)28-25(30)19-6-4-5-7-21(19)27/h4-15H,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTBSTWTWIOZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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